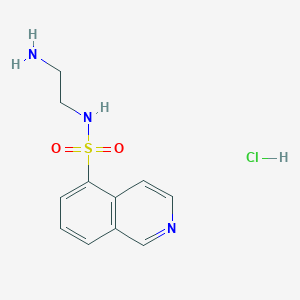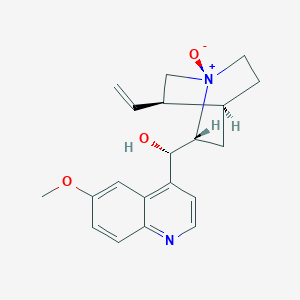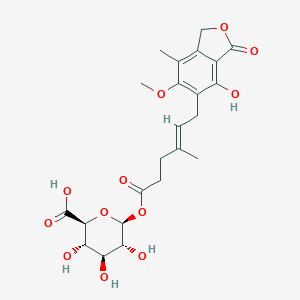
Disopyramide
Vue d'ensemble
Description
Disopyramide is a class I antiarrhythmic drug used to prevent and treat abnormal heart rhythms. It is a sodium channel blocker that blocks the influx of sodium ions into the cell, preventing the generation of an action potential. This compound is generally used in the treatment of atrial fibrillation and atrial flutter, ventricular tachycardia, and ventricular fibrillation. It is also used in the treatment of ventricular premature beats.
Applications De Recherche Scientifique
Traitement de la cardiomyopathie hypertrophique obstructive
Le disopyramide a été largement utilisé pour réduire l'obstruction du flux de sortie ventriculaire gauche (LVOTO) et pour améliorer les symptômes chez les patients atteints de cardiomyopathie hypertrophique obstructive (oHCM) . Il a été utilisé dans les traitements en situation réelle, et son efficacité a été étudiée chez des patients présentant des caractéristiques variables .
Médicament antiarythmique
Le this compound est classé comme un médicament antiarythmique de classe IA . Il est utilisé dans le traitement de divers troubles du rythme cardiaque. Sa cristallisation à partir du cyclohexane à température ambiante donne des cristaux de forme à faible point de fusion .
Traitement complémentaire pour les symptômes persistants
Les directives pour la cardiomyopathie hypertrophique obstructive (HCM) recommandent un traitement par le this compound pour les patients en complément des bêta-bloquants ou des bloqueurs des canaux calciques lorsque les symptômes persistent .
Analyse de la structure cristalline
La structure cristalline du this compound a été analysée, révélant des agrégats de molécules de this compound étroitement associés via un synthon dimère amide-amide par liaison hydrogène N-H∙∙∙O .
Formation de sel avec l'acide phtalique
La cristallisation du this compound et de l'acide phtalique dans un rapport molaire stoechiométrique de 1:1 à partir de l'acétone à température ambiante a donné des cristaux de forme en bloc de sel de disopyramide_acide phtalique 1:1 .
Amélioration des propriétés physicochimiques des API
Le this compound a été étudié dans le contexte de l'ingénierie cristalline en raison de ses applications potentielles dans l'amélioration des propriétés physicochimiques des ingrédients pharmaceutiques actifs (API), telles que la solubilité, la stabilité, l'hygroscopicité et la biodisponibilité .
Mécanisme D'action
Target of Action
Disopyramide is a Class 1A antiarrhythmic agent . Its primary target is the fast sodium channels in the cardiac cells . These channels play a crucial role in the depolarization of the cardiac membrane, a process that is essential for the initiation and propagation of electrical signals that regulate heart rhythm .
Mode of Action
This compound interacts with its targets by inhibiting the fast sodium channels . This inhibition interferes directly with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells .
Biochemical Pathways
The inhibition of fast sodium channels by this compound affects the cardiac action potential, specifically the phases of depolarization and repolarization . This results in a lengthening of the effective refractory period of the atrium and a minimal effect on the effective refractory period of the AV node . It also leads to a prolongation of conduction in accessory pathways .
Pharmacokinetics
This compound exhibits high bioavailability . It is metabolized in the liver, with approximately 50% of the parent drug excreted unchanged . The disposition half-life, plasma clearance, and renal clearance of this compound have been studied, providing insights into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
At therapeutic plasma levels, this compound shortens the sinus node recovery time . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium . In human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from a patient with Short QT Syndrome Type 1, this compound has been shown to prolong the action potential duration (APD), reducing arrhythmic events .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in spontaneously beating hiPSC-CMs challenged by carbachol plus epinephrine, this compound reduced the arrhythmic events . This suggests that the drug’s action can be modulated by the presence of other compounds and the physiological state of the cells.
Safety and Hazards
Orientations Futures
While Disopyramide has been effective in treating life-threatening ventricular arrhythmias, its use should be reserved for patients with life-threatening ventricular arrhythmias due to its known proarrhythmic properties and the lack of evidence of improved survival for any antiarrhythmic drug in patients without life-threatening arrhythmias . Future research may focus on the development of targeted, potentially disease-modifying therapies for both obstructive and nonobstructive phenotypes that may help to prevent or ameliorate left ventricular hypertrophy .
Analyse Biochimique
Biochemical Properties
Disopyramide interacts with the fast sodium channels in the heart, inhibiting conduction . It decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. At therapeutic plasma levels, it shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . It also has a negative inotropic effect on the ventricular myocardium, significantly decreasing contractility .
Molecular Mechanism
This compound’s mechanism of action involves targeting sodium channels to inhibit conduction . It depresses the increase in sodium permeability of the cardiac myocyte during Phase 0 of the cardiac action potential, decreasing the inward sodium current . This results in an increased threshold for excitation and a decreased upstroke velocity .
Temporal Effects in Laboratory Settings
This compound is metabolized to N-desisopropyl this compound in the liver, with approximately 50% of the parent drug excreted unchanged . The elimination half-life varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction .
Dosage Effects in Animal Models
In animal studies, the S-enantiomer of this compound was found to be approximately 3.3-times more potent pharmacologically than the R-enantiomer . The effect caused by racemic this compound was the sum of that elicited by both enantiomers individually .
Metabolic Pathways
This compound is metabolized to N-desisopropyl this compound in the liver, with approximately 50% of the parent drug excreted unchanged . About 20% is excreted as the mono-N-dealkylated metabolite and 10% as other metabolites .
Transport and Distribution
This compound is distributed throughout the extracellular body water and is not extensively bound to tissues . It is equally distributed between plasma and erythrocytes . Approximately 50-65% of this compound is bound to plasma proteins, a percentage that decreases as the concentration of this compound and its metabolites increase .
Propriétés
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTNFZQICZKOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22059-60-5 (phosphate (1:1)), 54687-36-4 (mono-hydrochloride) | |
| Record name | Disopyramide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045536 | |
| Record name | Disopyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Disopyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.93e-02 g/L | |
| Record name | Disopyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Disopyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Disopyramide is a Type 1A antiarrhythmic drug (ie, similar to procainamide and quinidine). It inhibits the fast sodium channels. In animal studies Disopyramide decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0) and increases the action potential duration of normal cardiac cells, decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium, and has no effect on alpha- or beta-adrenergic receptors. | |
| Record name | Disopyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
3737-09-5 | |
| Record name | Disopyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disopyramide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disopyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Disopyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disopyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISOPYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFO928U8MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Disopyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94.5-95 °C, 94.5 - 95 °C | |
| Record name | Disopyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Disopyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




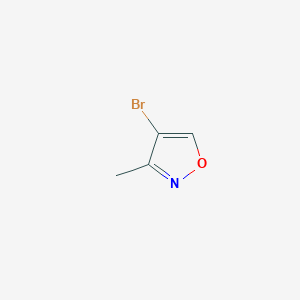

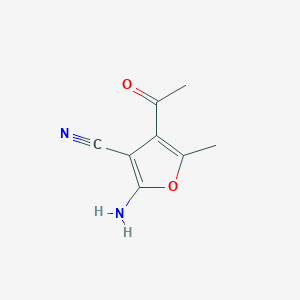

![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)

